molecular formula C10H14ClN B6262724 rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans CAS No. 111466-77-4

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

Cat. No. B6262724
CAS RN: 111466-77-4
M. Wt: 183.7
InChI Key:
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Description

The compound “rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans” is likely a chiral amine derivative. Chiral amines are a key class of molecules in medicinal chemistry and are found in many pharmaceuticals .


Molecular Structure Analysis

The compound likely contains a cyclopropane ring, which is a three-membered carbon ring, and a phenyl group, which is a six-membered carbon ring. The “1-methyl-2-phenyl” designation suggests that a methyl and a phenyl group are attached to the cyclopropane ring .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing chiral amines act by interacting with receptors or enzymes in the body .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and testing its activity against various biological targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans involves the reaction of a cyclopropane derivative with an amine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "methylamine", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "1. Conversion of 1-phenylcyclopropanecarboxylic acid to 1-phenylcyclopropanecarboxylic acid methyl ester using methanol and sulfuric acid", "2. Reduction of 1-phenylcyclopropanecarboxylic acid methyl ester with sodium borohydride in the presence of methanol to yield rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-ol", "3. Conversion of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-ol to rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine using methylamine in the presence of hydrochloric acid", "4. Formation of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans by treating rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine with hydrochloric acid in diethyl ether and recrystallization from water" ] }

CAS RN

111466-77-4

Product Name

rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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